3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)16-23(30)24(26(29)31)25(22-10-7-13-27-18-22)28-14-11-21(12-15-28)17-20-8-5-4-6-9-20/h4-10,13,16,18,21,25,30H,3,11-12,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNGLFOUGEQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, identified by CAS number 939242-43-0, is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. Its structure includes a piperidine ring, pyridine moiety, and hydroxymethyl-pyridinone framework, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O2 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 939242-43-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving derivatives of this compound demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study reported that a related compound inhibited the growth of malignant pleural mesothelioma cells in vitro and in vivo, suggesting that this class of compounds could be leveraged for cancer therapy .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors. Research has shown that benzylpiperidine derivatives can act as antagonists at muscarinic receptors, which are implicated in various neurological disorders. This activity may offer therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory effects. For example, derivatives have been found to inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with various receptor types (e.g., histamine H1 receptors) leading to altered signaling pathways.
- Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth or inflammation.
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.
Case Study 1: Antitumor Efficacy
In a controlled study on human cancer cell lines, a derivative of this compound showed an IC50 value of 15 nM against squalene synthase, a target involved in cholesterol biosynthesis critical for tumor cell proliferation .
Case Study 2: Neuroprotection
Another study demonstrated that a structurally similar compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and improving cognitive function .
Scientific Research Applications
Research indicates that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders .
Neurological Disorders
The compound's structural characteristics suggest it could be effective against various neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in:
- Depression : By potentially enhancing serotonin and norepinephrine levels.
- Anxiety : Through modulation of dopaminergic pathways.
Case Studies
Although comprehensive case studies specifically focusing on this compound are scarce, analogous compounds have shown promising results:
- NSI-189 : A related compound has undergone clinical trials demonstrating efficacy in major depressive disorder (MDD) and cognitive enhancement .
- Piperidine Derivatives : Other derivatives have been studied for their neuroprotective effects and ability to improve cognitive function in animal models .
Comparison with Similar Compounds
Core Structural Variations
The pyridin-2(1H)-one scaffold is structurally distinct from analogs such as quinazolin-4(3H)-ones (e.g., compounds 7c–7f in ) and pyrido[1,2-a]pyrimidin-4-ones (). These differences influence hydrogen bonding capacity, aromatic stacking, and steric bulk:
Substituent Analysis
Key substituents modulate bioactivity and physicochemical properties:
Key Observations :
- Hydrophobic Groups : The 4-benzylpiperidine moiety is conserved in many analogs (e.g., 7c , 50e ) and likely contributes to membrane permeability and target binding .
- Electron-Withdrawing Groups : CF3 (7c ) and Cl (50e ) enhance metabolic stability but reduce solubility compared to the target compound’s hydroxy group .
Pharmacological Implications
- TRPV1 Modulation : Pyridine derivatives with benzylpiperidine groups () show potent TRPV1 antagonism, suggesting similar targeting for the compound .
- Kinase Inhibition: Quinazolin-4(3H)-ones () are known kinase inhibitors; the target’s lactam core may confer analogous activity .
- Antimicrobial Activity : Pyridazin-4(1H)-ones () with pyridine substituents exhibit antimicrobial properties, possibly extended to the target compound .
Q & A
Q. What are the standard synthetic routes for preparing 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of 4-benzylpiperidine with pyridin-3-ylmethyl precursors, followed by alkylation and hydroxylation. Key steps include:
- Reagents : Use of sodium hydride or potassium carbonate as bases to facilitate nucleophilic substitutions .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
- Yield Optimization : Temperature control (e.g., 60–80°C) and catalyst screening (e.g., Lewis acids) improve yields. For example, analogous compounds achieved yields of 19–67% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, pyridinone ring protons appear as distinct doublets (δ 6.0–7.5 ppm) .
- IR Spectroscopy : Hydroxyl (O–H) stretches (3200–3600 cm⁻¹) and carbonyl (C=O) bands (1650–1750 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement .
- In Vivo Models : Use Sprague-Dawley rats for acute toxicity (LD₅₀ determination) and CD-1 mice for analgesic activity via thermal plate tests .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data, such as variability in analgesic efficacy across studies?
Methodological Answer:
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to establish EC₅₀ values and assess statistical significance (p < 0.05) .
- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid metabolism as a cause of variability .
- Batch Purity : HPLC purity checks (>95%) ensure compound integrity .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its structural complexity?
Methodological Answer:
- Environmental Partitioning : Use OECD Guideline 123 to measure log P (octanol-water) and soil adsorption coefficients (Kd) .
- Degradation Studies : Conduct photolysis (UV light exposure) and hydrolysis (pH 5–9) assays to assess persistence .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
Q. How can structure-activity relationship (SAR) studies be structured to identify critical substituents for target binding?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modifications to the benzylpiperidine or pyridinone moieties (e.g., halogenation, methylation) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like dopamine receptors .
- Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., pyridinone carbonyl) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
